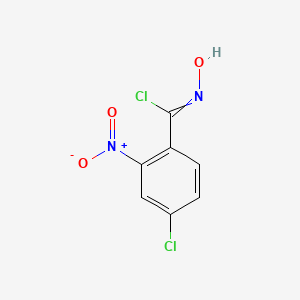
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is an organic compound with the molecular formula C7H4Cl2N2O3 and a molecular weight of 235.02 g/mol . It is characterized by the presence of a chlorine atom, a nitro group, and a hydroxylamine group attached to a benzene ring. This compound is known for its white crystalline solid appearance and has a melting point of approximately 125-128°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reagents: Hydroxylamine hydrochloride, a base (such as sodium hydroxide), and a chlorinating agent (such as thionyl chloride).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including recrystallization or distillation to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation reactions: The hydroxylamine group can be oxidized to a nitroso group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 4-chloro-2-amino-N-hydroxybenzimidoyl chloride.
Oxidation: The major product is 4-chloro-2-nitroso-N-hydroxybenzimidoyl chloride.
Aplicaciones Científicas De Investigación
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxylamine group.
4-Nitrobenzohydroximoyl Chloride: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitrobenzaldoxime: Similar structure but lacks the hydroxylamine group.
Uniqueness
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H4Cl2N2O3 |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
4-chloro-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-1-2-5(7(9)10-12)6(3-4)11(13)14/h1-3,12H |
Clave InChI |
HTGNASXZAJFHHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



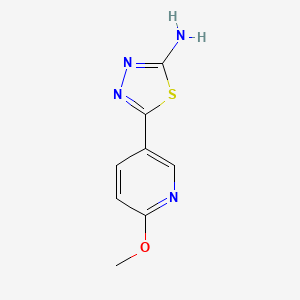
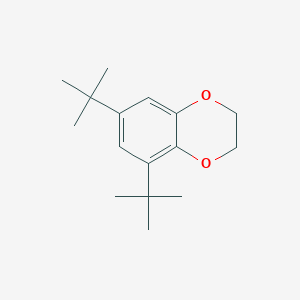


![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
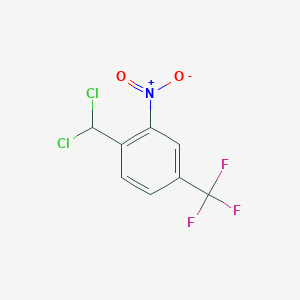
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
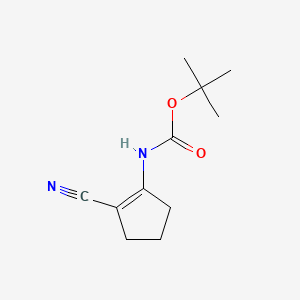
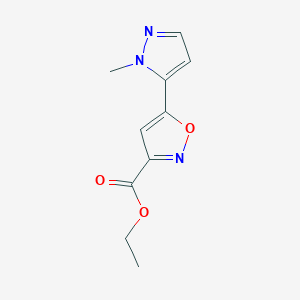
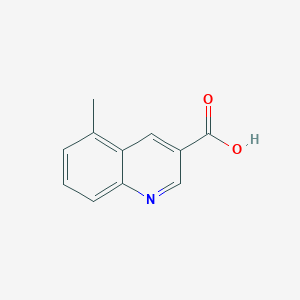
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
